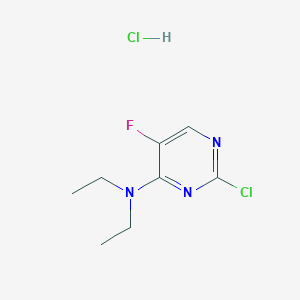

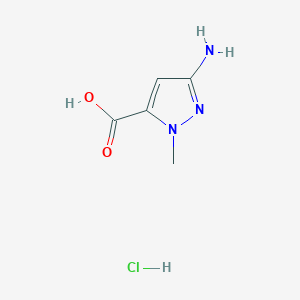

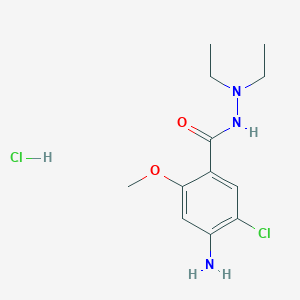

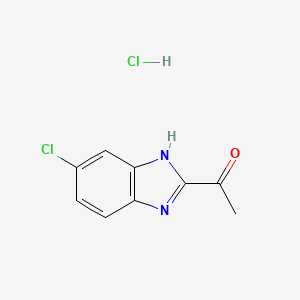

![molecular formula C7H16ClNO2 B6351114 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95% CAS No. 1158600-09-9](/img/structure/B6351114.png)

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is a unique chemical compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

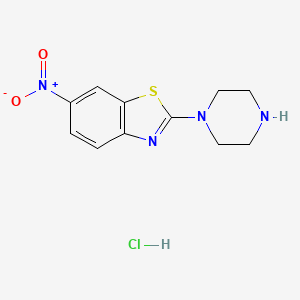

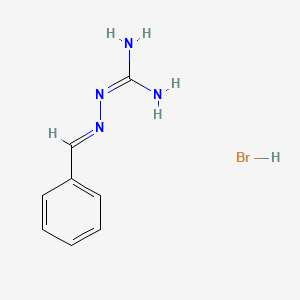

Molecular Structure Analysis

The molecular structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride can be represented by the SMILES stringCl.CCN(C)CC(C)C(O)=O . The empirical formula is C7H16ClNO2 and the molecular weight is 181.66 . Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride include its solid form . It’s also worth noting that amines, which have similar structures, have varying boiling points depending on their structure .Applications De Recherche Scientifique

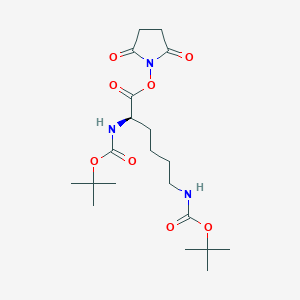

- Fmoc-Protected Amino Ester Synthesis : Amino acid derivatives play a crucial role in peptide synthesis. Researchers use 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride as a building block for Fmoc (9-fluorenylmethoxycarbonyl)-protected amino esters. These esters serve as intermediates in solid-phase peptide synthesis, enabling the creation of custom peptides for drug discovery .

- Efficient Ester Hydrolysis : Scientists have optimized the hydrolysis of esters using 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride. This method yields better results with greener, cost-effective chemicals and reduced energy consumption. Such advancements contribute to sustainable and environmentally friendly processes .

- Amino Acid Methyl Ester Formation : Various reagents can convert amino acids into their methyl esters. 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride is one such reagent. It facilitates the transformation of amino acids into their corresponding methyl esters, which find applications in organic synthesis and chemical reactions .

- Peptide Coupling Reactions : Researchers use this compound to couple amino acids during peptide synthesis. It helps form peptide bonds, allowing the assembly of complex peptide sequences. These peptides serve as potential drug candidates, diagnostic tools, or bioactive molecules .

- Cell Permeability Studies : The unique structure of 3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride makes it useful for investigating cell permeability. Researchers explore its uptake mechanisms and assess its potential as a drug delivery agent .

- Functionalized Polymers : Incorporating this compound into polymer structures can lead to functionalized materials. These polymers may exhibit specific properties, such as enhanced solubility, biocompatibility, or controlled drug release .

Medicinal Chemistry and Drug Development

Green Chemistry and Ester Hydrolysis

Organic Synthesis

Peptide Chemistry

Biological Studies

Materials Science

Propriétés

IUPAC Name |

3-[ethyl(methyl)amino]-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8(3)5-6(2)7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQZNRIOLIYORA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC(C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide dihydrochloride](/img/structure/B6351031.png)

![[(2-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B6351069.png)

![3-[(4-Fluorobenzyl)oxy]azetidine hydrochloride; 95%](/img/structure/B6351077.png)

![1-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B6351126.png)